2-MCPD-d5-1,3-stearoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropropane-1,3-diyl distearate-d5 (major) is a deuterium-labeled compound. It is a stable isotope of 2-Chloropropane-1,3-diyl distearate, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for its unique properties, particularly in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropane-1,3-diyl distearate-d5 involves the incorporation of deuterium into the molecular structure of 2-Chloropropane-1,3-diyl distearate. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and stability of the final product. The production is carried out under stringent quality control measures to meet the standards required for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloropropane-1,3-diyl distearate-d5 undergoes various chemical reactions, including:
Substitution Reactions: Where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Involving the transformation of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation reactions may produce different oxidized forms .
Scientific Research Applications
2-Chloropropane-1,3-diyl distearate-d5 is widely used in scientific research, particularly in the following fields:
Chemistry: As a tracer in reaction mechanisms and studies involving isotopic labeling.
Biology: In metabolic studies to track the incorporation and transformation of the compound within biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolic profiles of new drugs.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloropropane-1,3-diyl distearate-d5 involves its incorporation into molecular structures where it acts as a stable isotope tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound’s behavior and interactions within various systems. This helps in understanding the molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropropane-1,3-diyl distearate
- 1,3-Distearoyl-2-chloropropanediol
- 2-Chloro-1,3-propanediol-d5 distearate
Uniqueness
2-Chloropropane-1,3-diyl distearate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in drug development and other scientific research fields .
Properties
Molecular Formula |
C39H75ClO4 |
---|---|
Molecular Weight |
648.5 g/mol |
IUPAC Name |
(2-chloro-1,1,2,3,3-pentadeuterio-3-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/i35D2,36D2,37D |
InChI Key |
PYMWUYDMRZYIBN-RYBIQIASSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)Cl)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.